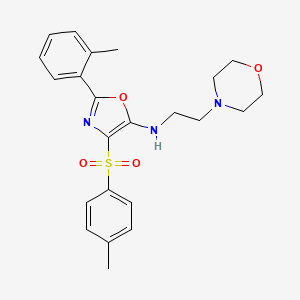
N-(2-morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-Morpholinoethyl)-2-(o-tolyl)-4-tosyloxazol-5-amine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies supported by diverse sources.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
- CAS Number : 5434-90-2
This compound exhibits biological activity primarily through its interaction with various protein targets. Notably, it has been identified as an inhibitor of Cathepsin D , a lysosomal protease involved in protein degradation and implicated in several diseases, including cancer and neurodegenerative disorders .
Target Proteins
| Protein Name | Function | Role in Disease |
|---|---|---|
| Cathepsin D | Aspartic protease involved in protein turnover | Associated with breast cancer and Alzheimer's disease |
Biological Activity
Research indicates that this compound demonstrates a range of biological activities, including:
- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves apoptosis induction through caspase activation pathways.
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial for conditions like Alzheimer’s disease.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation markers in cell cultures, indicating potential use in inflammatory diseases.
Case Study 1: Antitumor Activity
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (EC50 = 15 µM). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cleaved PARP and caspase-3 .
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, this compound was able to significantly reduce cell death. The protective effect was linked to the inhibition of reactive oxygen species (ROS) production and modulation of antioxidant enzyme activity. This suggests its potential applicability in neurodegenerative diseases .
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-17-7-9-19(10-8-17)31(27,28)23-22(24-11-12-26-13-15-29-16-14-26)30-21(25-23)20-6-4-3-5-18(20)2/h3-10,24H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVWZLYKTTXMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














